![molecular formula C32H27N3O B4687019 1-(4-ethoxyphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4687019.png)
1-(4-ethoxyphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole
Overview
Description
1-(4-ethoxyphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole, also known as EMIDI, is a complex organic compound that has attracted the attention of researchers due to its potential applications in the field of medicine. EMIDI is a heterocyclic compound that contains two imidazole rings fused together, and it exhibits a range of interesting biological properties that make it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of 1-(4-ethoxyphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators in the body. In addition, this compound has been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). In addition, this compound has been shown to induce apoptosis (cell death) in cancer cells, making it a promising candidate for the treatment of cancer. This compound has also been shown to have a positive effect on the immune system, enhancing the activity of natural killer cells and T cells.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-ethoxyphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole is that it exhibits a range of interesting biological properties, making it a promising candidate for drug development. In addition, the synthesis of this compound is relatively straightforward, making it accessible to researchers. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its use in the treatment of various diseases.
Future Directions
There are several future directions for research on 1-(4-ethoxyphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole. One area of interest is the development of more potent and selective inhibitors of COX-2, which could be used to treat inflammatory diseases such as arthritis. Another area of interest is the development of this compound-based drugs for the treatment of cancer, which could be used to induce apoptosis in cancer cells. Finally, there is potential for the development of this compound-based drugs for the treatment of infectious diseases, due to its anti-microbial activity.
Scientific Research Applications
1-(4-ethoxyphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole has been the subject of extensive research due to its potential applications in the field of medicine. It has been shown to exhibit a range of interesting biological properties, including anti-inflammatory, anti-tumor, and anti-microbial activity. In addition, this compound has been shown to have a positive effect on the immune system, making it a promising candidate for the treatment of various diseases.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-2-(4-methylphenyl)-5,6-diphenylimidazo[1,2-a]imidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27N3O/c1-3-36-28-20-18-27(19-21-28)35-29(24-16-14-23(2)15-17-24)22-34-31(26-12-8-5-9-13-26)30(33-32(34)35)25-10-6-4-7-11-25/h4-22H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEBDCGQNRQDMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=CN3C2=NC(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.